4-Amino-3-(difluoromethoxy)phenol
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Overview
Description
4-Amino-3-(difluoromethoxy)phenol is an organic compound with the molecular formula C7H7F2NO2 It is a phenolic compound that contains both an amino group and a difluoromethoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(difluoromethoxy)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, a suitable precursor such as 4-nitrophenol undergoes a series of reactions including sulfonation, catalytic hydrogenation, and fluoro-substitution to yield the desired product .
Industrial Production Methods
For large-scale industrial production, the process typically starts with 4-nitrophenol as the raw material. The compound undergoes sulfonation followed by catalytic hydrogenation to introduce the amino group. The final step involves the substitution of a hydrogen atom with a difluoromethoxy group. This method is cost-effective and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-(difluoromethoxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium dichromate (Na2Cr2O7) and potassium nitrosodisulfonate (Fremy’s salt).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Nucleophilic aromatic substitution reactions typically use strong bases and nucleophiles.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-Amino-3-(difluoromethoxy)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of other compounds.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-3-(difluoromethoxy)phenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes and receptors, depending on its chemical structure and the functional groups present. The difluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and intracellular targets .
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-fluorophenol: Similar structure but with a single fluorine atom.
4-Amino-3-methoxyphenol: Contains a methoxy group instead of a difluoromethoxy group.
4-Amino-3-chlorophenol: Contains a chlorine atom instead of a difluoromethoxy group.
Uniqueness
4-Amino-3-(difluoromethoxy)phenol is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable intermediate in various chemical and pharmaceutical applications .
Properties
Molecular Formula |
C7H7F2NO2 |
---|---|
Molecular Weight |
175.13 g/mol |
IUPAC Name |
4-amino-3-(difluoromethoxy)phenol |
InChI |
InChI=1S/C7H7F2NO2/c8-7(9)12-6-3-4(11)1-2-5(6)10/h1-3,7,11H,10H2 |
InChI Key |
XHZOKOMVEOSPBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)OC(F)F)N |
Origin of Product |
United States |
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